molecular formula C10H11NO2 B022730 (S)-4-Benzyl-2-oxazolidinone CAS No. 90719-32-7

(S)-4-Benzyl-2-oxazolidinone

Cat. No. B022730
CAS RN: 90719-32-7
M. Wt: 177.2 g/mol
InChI Key: OJOFMLDBXPDXLQ-VIFPVBQESA-N
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Patent
US06297249B1

Procedure details

To a suspension of 13-5 (5.6 g, 19 mmol), THF (97 mL), and NEt3 (3.2 mL, 23 mmol) at −78° C. was added trimethylacetyl chloride (2.6 mL, 21 mmol) dropwise. After addition was complete, the reaction mixture was warmed to 0° C. for 2 h then recooled to −78° C. and treated with lithium (S)-(−)-4-benzyl-2-oxazolidinone (18 mL, 29 mmol; 1.6M solution in THF). The reaction mixture was then warmed to 0° C. for 1 h and poured into EtOAc (300 mL) and sat. NaHCO3 (30 mL). The organic phase was washed with sat. NaHCO3, H2O, and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, EtOAc) gave 13-6 as an oil.
[Compound]
Name
13-5
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCN(CC)CC.CC(C)(C)C(Cl)=O.[CH2:15]([C@H:22]1[CH2:26][O:25][C:24](=[O:27])[NH:23]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Li].C([O-])(O)=O.[Na+]>CCOC(C)=O.C1COCC1>[CH2:15]([CH:22]1[CH2:26][O:25][C:24](=[O:27])[NH:23]1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:2.3,4.5,^1:27|

Inputs

Step One
Name
13-5
Quantity
5.6 g
Type
reactant
Smiles
Name
Quantity
3.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
97 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Three
Name
Quantity
18 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@@H]1NC(OC1)=O.[Li]
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
then recooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to 0° C. for 1 h
Duration
1 h
WASH
Type
WASH
Details
The organic phase was washed with sat. NaHCO3, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1NC(OC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06297249B1

Procedure details

To a suspension of 13-5 (5.6 g, 19 mmol), THF (97 mL), and NEt3 (3.2 mL, 23 mmol) at −78° C. was added trimethylacetyl chloride (2.6 mL, 21 mmol) dropwise. After addition was complete, the reaction mixture was warmed to 0° C. for 2 h then recooled to −78° C. and treated with lithium (S)-(−)-4-benzyl-2-oxazolidinone (18 mL, 29 mmol; 1.6M solution in THF). The reaction mixture was then warmed to 0° C. for 1 h and poured into EtOAc (300 mL) and sat. NaHCO3 (30 mL). The organic phase was washed with sat. NaHCO3, H2O, and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, EtOAc) gave 13-6 as an oil.
[Compound]
Name
13-5
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCN(CC)CC.CC(C)(C)C(Cl)=O.[CH2:15]([C@H:22]1[CH2:26][O:25][C:24](=[O:27])[NH:23]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Li].C([O-])(O)=O.[Na+]>CCOC(C)=O.C1COCC1>[CH2:15]([CH:22]1[CH2:26][O:25][C:24](=[O:27])[NH:23]1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:2.3,4.5,^1:27|

Inputs

Step One
Name
13-5
Quantity
5.6 g
Type
reactant
Smiles
Name
Quantity
3.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
97 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Three
Name
Quantity
18 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@@H]1NC(OC1)=O.[Li]
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
then recooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to 0° C. for 1 h
Duration
1 h
WASH
Type
WASH
Details
The organic phase was washed with sat. NaHCO3, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1NC(OC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06297249B1

Procedure details

To a suspension of 13-5 (5.6 g, 19 mmol), THF (97 mL), and NEt3 (3.2 mL, 23 mmol) at −78° C. was added trimethylacetyl chloride (2.6 mL, 21 mmol) dropwise. After addition was complete, the reaction mixture was warmed to 0° C. for 2 h then recooled to −78° C. and treated with lithium (S)-(−)-4-benzyl-2-oxazolidinone (18 mL, 29 mmol; 1.6M solution in THF). The reaction mixture was then warmed to 0° C. for 1 h and poured into EtOAc (300 mL) and sat. NaHCO3 (30 mL). The organic phase was washed with sat. NaHCO3, H2O, and brine, dried (MgSO4), and concentrated. Flash chromatography (silica, EtOAc) gave 13-6 as an oil.
[Compound]
Name
13-5
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCN(CC)CC.CC(C)(C)C(Cl)=O.[CH2:15]([C@H:22]1[CH2:26][O:25][C:24](=[O:27])[NH:23]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[Li].C([O-])(O)=O.[Na+]>CCOC(C)=O.C1COCC1>[CH2:15]([CH:22]1[CH2:26][O:25][C:24](=[O:27])[NH:23]1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:2.3,4.5,^1:27|

Inputs

Step One
Name
13-5
Quantity
5.6 g
Type
reactant
Smiles
Name
Quantity
3.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
97 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Three
Name
Quantity
18 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@@H]1NC(OC1)=O.[Li]
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
then recooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to 0° C. for 1 h
Duration
1 h
WASH
Type
WASH
Details
The organic phase was washed with sat. NaHCO3, H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1NC(OC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.